molecular formula C6H10ClN3O B3013833 {2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride CAS No. 2197062-90-9

{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride

Cat. No.: B3013833
CAS No.: 2197062-90-9
M. Wt: 175.62
InChI Key: QDFCSLKWFQNOCX-UHFFFAOYSA-N
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Description

{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O It is a derivative of oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of a hydrazine derivative with an oxirane compound, followed by cyclization to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, {2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of oxazole derivatives with biological targets. Its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Oxazole derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of {2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound, oxazole, shares the core structure but lacks the additional functional groups present in {2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride.

    Pyrazole: Another related compound, pyrazole, has a similar ring structure but differs in the positioning of nitrogen atoms.

    Isoxazole: Isoxazole is an isomer of oxazole with the nitrogen and oxygen atoms in different positions within the ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-4-5-3-6-9(8-5)1-2-10-6;/h3H,1-2,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFCSLKWFQNOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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